Clopamide-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

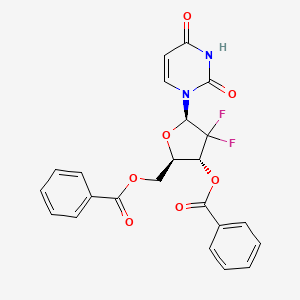

Clopamide-d6 is the labelled analogue of Clopamide . Clopamide is a piperidine diuretic . It is categorized as a thiazide-like diuretic and works similarly to thiazide diuretics . It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter .

Molecular Structure Analysis

The molecular structure of Clopamide involves a crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper (II) complexes . All Cu (II) complexes have a square-planar coordination geometry, in which copper (II) centres are surrounded by piperidine-N and carbonyl-O donor atoms in a five-membered chelate ring .Chemical Reactions Analysis

The photodegradation of Clopamide was investigated using N,N-dimethylaniline (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor . Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer .科学研究应用

Application in Pharmacokinetics

Field

Pharmaceutical Analysis

Summary of the Application

Clopamide is used in pharmacokinetic studies to understand its behavior in the human body .

Methods of Application

A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous quantitation of clopamide, reserpine, and dihydroergotoxine in human plasma . The analytes were separated with isocratic elution on a Phenomenex Synergi Fusion-RP 80A column .

Results or Outcomes

The method was linear in the concentration range of 1-96.00ng/mL for clopamide . The recoveries from spiked control samples were ≥86.16% for all analytes . The intra- and inter-day precision variations were lower than 13.03% while the accuracy values ranged from 91.76% to 111.50% .

Application in Crystallography

Field

Crystallography and Drug Development

Summary of the Application

Clopamide is used in the study of crystal structures, including polymorphs and solvatomorphs, which is imperative in the use and development of active pharmaceutical ingredients (APIs) .

Methods of Application

Screening various crystallization conditions (polar and apolar solvents, temperature etc.), the clopamide molecule was found to form two different types of crystal structures: a solvent-free and a hemihydrate form .

Results or Outcomes

The crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper(II) complexes were reported .

Application in Photodegradation Studies

Field

Pharmaceutical Chemistry

Summary of the Application

Clopamide is used in photodegradation studies to understand its behavior under light exposure .

Methods of Application

The phototransformation of Clopamide was investigated using N,N-dimethylani-line (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor fitted with a medium-pressure mercury vapor lamp (450 W) .

Results or Outcomes

Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer . The photoproducts are 2-chloro-5-((2,6-dimethylpiperidin-1-yl)carbamoyl)benzenesulfonic acid (2) and 4-hydroxy-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl benzamide (3) . This suggests that Clopamide users should avoid light (natural or artificial) exposure to prevent from drug-induced photosensitivity .

安全和危害

属性

CAS 编号 |

1346602-07-0 |

|---|---|

产品名称 |

Clopamide-d6 |

分子式 |

C₁₄H₁₄D₆ClN₃O₃S |

分子量 |

351.88 |

同义词 |

rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

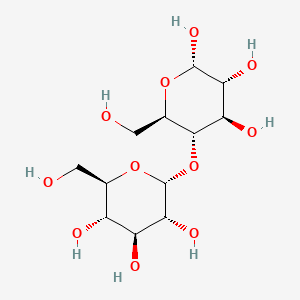

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)

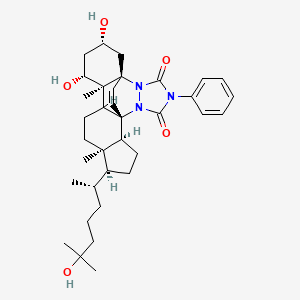

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)